
Oxamate
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Overview
Description
Oxamate is a monocarboxylic acid anion arising from deprotonation of the carboxy group of oxamic acid. It is a conjugate base of an oxamic acid.
Scientific Research Applications
Diabetes Management
Mechanism of Action
Oxamate acts by inhibiting the LDH-catalyzed conversion of pyruvate into lactate. Elevated lactate levels are associated with insulin resistance and type 2 diabetes. Research has shown that this compound improves glycemic control and insulin sensitivity in diabetic models, particularly in db/db mice.
Case Study
In a study involving db/db mice treated with this compound (350–750 mg/kg), researchers observed a significant decrease in body weight gain, blood glucose, and HbA1c levels over 12 weeks. The treatment also improved insulin secretion and reduced serum lactate levels, indicating a potential therapeutic role for this compound in managing type 2 diabetes .
Cancer Treatment
Targeting the Warburg Effect
The Warburg effect describes the preference of cancer cells for aerobic glycolysis over oxidative phosphorylation, leading to increased lactate production. This compound's inhibition of LDH-A has been shown to suppress cancer cell proliferation while exhibiting lower toxicity to normal cells.
Case Studies
- Non-Small Cell Lung Cancer (NSCLC) : A study demonstrated that this compound significantly inhibited the proliferation of NSCLC cells (A549, H1975) in a dose-dependent manner, with IC50 values indicating effective suppression of cancer cell viability .
- Apoptosis Induction : Another study found that this compound induced G2/M cell cycle arrest and apoptosis in cancer cell lines by modulating cyclin B1 and CDK1 expression. This suggests that this compound could be a viable candidate for further development as an anti-cancer agent .
Osteoarthritis Research
Therapeutic Effects on Joint Health
Recent studies have explored the effects of intra-articular administration of this compound on osteoarthritis (OA). It was found that this compound not only reduced nociception but also attenuated cartilage degradation in animal models.
Findings
In an experiment involving ACLT-induced OA rats, this compound treatment led to significant changes in the expression of glucose transporter proteins and hexokinase-II in cartilage tissue. These alterations suggest that this compound may play a role in modifying metabolic pathways relevant to OA progression .
Potential in Non-Tumor Diseases
This compound's inhibition of LDH has implications beyond cancer treatment. Research indicates that it may also alleviate conditions related to the Warburg effect in non-tumor diseases such as pulmonary hypertension and cardiac hypertrophy. By targeting glycolytic pathways, this compound could contribute to improved mitochondrial function and overall cellular health in these contexts .
Summary Table of this compound Applications
Q & A
Basic Research Questions
Q. How does oxamate inhibit LDH-A activity, and what experimental methods are used to confirm this inhibition?
this compound competitively inhibits lactate dehydrogenase A (LDH-A) by binding to the pyruvate substrate site, thereby blocking the conversion of pyruvate to lactate . Key methods to validate this include:
- LDH activity assays : Commercial kits measure intracellular LDH activity after this compound treatment, with dose-dependent reductions confirming inhibition (e.g., 20–100 mM this compound reduced LDH activity by 30–70% in nasopharyngeal carcinoma cells) .
- MTT assays : To assess cell viability, this compound-treated cancer cells (e.g., CNE-1, CNE-2) are incubated for 24–48 hours, with IC₅₀ values calculated to quantify potency .
- Western blotting : Detection of downstream metabolic markers (e.g., cyclin B1, CDK1) to link LDH inhibition to cell cycle arrest .
Q. What are the standard in vitro models for evaluating this compound’s anti-cancer effects?
Common models include:
- Cell lines : Nasopharyngeal carcinoma (CNE-1, CNE-2), gastric cancer (AGS, SGC-7901), and cervical cancer (HeLa) .
- Experimental protocols : Cells are treated with this compound (10–100 mM) for 24–72 hours. Proliferation is quantified via MTT assays, apoptosis via Annexin V/PI staining, and cell cycle arrest via flow cytometry .
- Replication : Experiments are performed in triplicate with three independent replicates, and data are analyzed using Student’s t-test or ANOVA (SPSS software) .
Q. What molecular pathways are implicated in this compound-induced apoptosis?
this compound triggers mitochondrial apoptosis via:
- ROS accumulation : Dose-dependent increases in reactive oxygen species (ROS) measured using 2,7-dichlorofluorescein diacetate (DCFDA) and flow cytometry (e.g., 3.1-fold increase in ROS at 100 mM this compound) .
- Bax/Bcl-2 imbalance : Western blotting reveals upregulated pro-apoptotic Bax and downregulated anti-apoptotic Bcl-2 .
- Caspase-3 activation : Cleaved caspase-3 levels rise, confirmed by NAC (ROS scavenger) pre-treatment reversing apoptosis .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s impact on cancer metabolism beyond LDH-A inhibition?
Advanced methodologies include:
- Metabolic flux analysis : Measure glucose consumption, lactate production, and ATP levels in LDHA-depleted cells (via shRNA or this compound) to quantify glycolytic disruption .
- OXPHOS profiling : Use seahorse assays to evaluate oxidative phosphorylation changes in this compound-treated cells, as mitochondrial dysfunction often accompanies LDH inhibition .
- Combination therapies : Co-administer this compound with irradiation or chemotherapy agents (e.g., cisplatin) and assess synergy via Chou-Talalay analysis .
Q. How should contradictory data on this compound’s efficacy across cancer models be addressed?
Discrepancies (e.g., resistant subpopulations in LLC/R9 cells ) require:
- Heterogeneity modeling : Use exponential dose-response models to distinguish sensitive vs. resistant subpopulations. For example: N=NR+NS×exp(−(C−C0)/α), where NR = resistant cells, NS = sensitive cells, C0 = non-toxic threshold .
- Clonal analysis : Isolate single-cell clones from parental lines to test this compound sensitivity .
- In vivo validation : Compare tumor growth inhibition in xenograft models (e.g., 50 mg/kg this compound + irradiation reduces NPC tumor volume by 60% vs. controls) .
Q. What strategies optimize this compound’s radiosensitizing effects in preclinical studies?
Key approaches include:
- Timing of administration : Pre-treat cells with this compound 24 hours before irradiation to maximize ROS-mediated DNA damage .
- Dose calibration : Use colony formation assays to determine the optimal this compound concentration (e.g., 20 mM enhances radiation sensitivity by 2-fold in CNE-2 cells) .
- In vivo testing : Monitor body weight and tumor volume weekly in mouse models, with statistical significance assessed via two-tailed t-tests .
Q. How can researchers differentiate off-target effects of this compound from LDH-A-specific actions?
- LDHA knockout controls : Compare this compound’s effects in LDHA-knockout vs. wild-type cells .
- Rescue experiments : Overexpress LDHA in this compound-treated cells and assess restored lactate production .
- Kinetic studies : Use ITC (isothermal titration calorimetry) to measure this compound’s binding affinity (Kd) for LDH-A vs. other enzymes .
Q. Methodological Considerations
- Data interpretation : Always normalize this compound’s effects to vehicle controls and account for batch-to-batch variability in sodium this compound preparations .
- Ethical reporting : Adhere to SRQR (Standards for Reporting Qualitative Research) guidelines for transparency in methodology and statistical analysis .
Properties
Molecular Formula |
C2H2NO3- |
---|---|
Molecular Weight |
88.04 g/mol |
IUPAC Name |
oxamate |
InChI |
InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6)/p-1 |
InChI Key |
SOWBFZRMHSNYGE-UHFFFAOYSA-M |
SMILES |
C(=O)(C(=O)[O-])N |
Canonical SMILES |
C(=O)(C(=O)[O-])N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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